molecular formula C15H14O8S.Na<br>C15H14NaO8S B213073 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt CAS No. 3121-60-6

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt

Cat. No.: B213073
CAS No.: 3121-60-6
M. Wt: 377.3 g/mol
InChI Key: CMTNENXQHUATPT-UHFFFAOYSA-N
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Description

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt is a complex organic compound that belongs to the class of substituted hydroxybenzophenones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt typically involves multiple steps, starting with the preparation of the core benzophenone structure. This can be achieved through the Fries rearrangement of phenyl benzoate derivatives in the presence of aluminum chloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .

Properties

CAS No.

3121-60-6

Molecular Formula

C15H14O8S.Na
C15H14NaO8S

Molecular Weight

377.3 g/mol

IUPAC Name

sodium;4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxybenzenesulfonate

InChI

InChI=1S/C15H14O8S.Na/c1-22-8-3-4-9(11(16)5-8)15(18)10-6-14(24(19,20)21)13(23-2)7-12(10)17;/h3-7,16-17H,1-2H3,(H,19,20,21);

InChI Key

CMTNENXQHUATPT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)O)O.[Na]

Key on ui other cas no.

3121-60-6

Origin of Product

United States

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